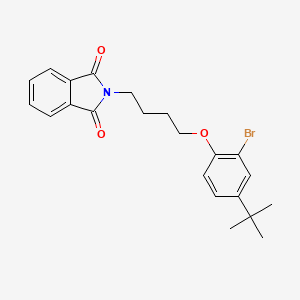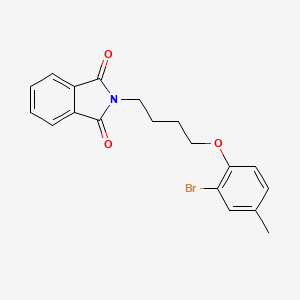
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of bromine, trifluoromethyl, and isoindoline-1,3-dione groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with the preparation of the intermediate 4-bromo-3-(trifluoromethyl)phenol, which is then reacted with 1,4-dibromobutane to form 4-(4-bromo-3-(trifluoromethyl)phenoxy)butane. This intermediate is subsequently reacted with isoindoline-1,3-dione under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and solventless conditions to adhere to green chemistry principles .
化学反応の分析
Types of Reactions
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Condensation Reactions: It can participate in condensation reactions to form larger molecules
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
科学的研究の応用
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a therapeutic agent due to its unique chemical structure.
Agrochemicals: The compound’s properties make it a candidate for use in pesticides and herbicides.
Materials Science: Its stability and reactivity are explored for applications in advanced materials
作用機序
The mechanism of action of 2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, modulating their activity .
類似化合物との比較
Similar Compounds
- 4-(4-Bromo-3-(trifluoromethyl)phenoxy)butane
- Isoindoline-1,3-dione derivatives
- Trifluoromethyl-substituted phenols
Uniqueness
2-(4-(4-Bromo-3-(trifluoromethyl)phenoxy)butyl)isoindoline-1,3-dione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications compared to its similar counterparts .
特性
IUPAC Name |
2-[4-[4-bromo-3-(trifluoromethyl)phenoxy]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrF3NO3/c20-16-8-7-12(11-15(16)19(21,22)23)27-10-4-3-9-24-17(25)13-5-1-2-6-14(13)18(24)26/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDDOQBSRHVUNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=C(C=C3)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














